N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide
Description
N1-Benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a benzyl group at the N1 position and a 1-cyclopentylpiperidin-4-ylmethyl substituent at the N2 position. The oxalamide core enables hydrogen bonding, which is critical for self-assembly and molecular recognition .
Properties
IUPAC Name |
N'-benzyl-N-[(1-cyclopentylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c24-19(21-14-16-6-2-1-3-7-16)20(25)22-15-17-10-12-23(13-11-17)18-8-4-5-9-18/h1-3,6-7,17-18H,4-5,8-15H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLUNIXMAHASGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide typically involves the reaction of benzylamine with oxalyl chloride to form an intermediate, which is then reacted with 1-cyclopentylpiperidine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
Thermal and Solubility Properties
Compound 1 and 2 (PHB Nucleation):
- Compound 1 exhibits three endothermic transitions at 59.2°C, 147.9°C, and 203.4°C, linked to hydrogen bond weakening and structural reorganization .
- Compound 2’s PHB-like end-groups enhance miscibility in the polymer melt, enabling phase separation at ~170°C and efficient nucleation .
- Both compounds increase PHB crystallization temperatures by up to 20°C at 0.5 wt% loading .
- Target Compound: The benzyl group may improve aromatic stacking in polymers, while the cyclopentylpiperidine moiety could reduce solubility compared to aliphatic analogs. No direct thermal data is available, but structural parallels suggest tunable phase separation behavior.
S336 (Umami Agonist):
Mechanistic Insights
- Self-Assembly and Hydrogen Bonding: Oxalamide compounds rely on β-sheet-like hydrogen bonding for self-assembly.
Biological Activity: Substituent polarity and aromaticity drive functional outcomes. For example, S336’s dimethoxybenzyl group facilitates receptor binding , whereas antiviral oxalamides rely on heterocyclic groups for viral entry inhibition .
Biological Activity
N1-benzyl-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide is a novel compound with the molecular formula and a molecular weight of 343.471 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
The synthesis of this compound typically involves the reaction of benzylamine with oxalyl chloride, followed by a reaction with 1-cyclopentylpiperidine. Common solvents used in this synthesis include dichloromethane, with catalysts like triethylamine facilitating the reaction. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to diverse derivatives with potentially altered biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may modulate the activity of certain receptors or enzymes, influencing various biochemical pathways. Preliminary studies suggest that it may act as a monoamine releasing agent, selectively affecting neurotransmitter levels such as dopamine and norepinephrine.
Pharmacological Studies
Research has indicated that this compound exhibits potential therapeutic effects in several areas:
- Neurological Disorders : Its ability to influence neurotransmitter release positions it as a candidate for treating conditions like depression and anxiety.
- Cancer Research : Some studies have explored its cytotoxic effects on cancer cell lines, indicating possible applications in oncology .
Case Studies and Research Findings
Recent studies have focused on the compound's efficacy and safety profile:
- Study on Neurotransmitter Release : A study demonstrated that this compound significantly increased dopamine release in vitro, suggesting potential for use in treating dopamine-related disorders.
- Cytotoxicity Assessment : In a series of experiments assessing cytotoxic effects on various cancer cell lines, the compound showed selective toxicity against certain tumor types while sparing normal cells, highlighting its therapeutic potential .
- Receptor Binding Studies : Binding affinity assays indicated that the compound interacts with serotonin receptors, which may contribute to its psychoactive properties .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N1-benzyl-N2-(5-methyl-2-biphenylyl)oxalamide | Similar oxalamide structure | Moderate cytotoxicity |
| N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide | Contains morpholino group | Enhanced receptor binding |
| N1-benzyl-N2-(5-benzoyl-2-pyridinyloxy)oxalamide | Pyridine derivative | Neuroprotective effects |
The uniqueness of this compound lies in its specific structural features that confer distinct chemical and biological properties compared to similar compounds. Its cyclopentylpiperidine moiety enhances its steric and electronic characteristics, potentially influencing its reactivity and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
